Memantine-Galactose Adduct
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H31NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12+,13+,14-,15-,16+,17+,18?/m1/s1 |
InChI Key |
DTKOOUFWRWMJGY-HJQCQNBXSA-N |
Isomeric SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Formation Pathways and Structural Elucidation of Memantine Galactose Adduct
Detailed Mechanistic Pathways of Maillard Reaction Leading to Adduct Formation
The Maillard reaction between memantine (B1676192) and galactose proceeds through several key stages, beginning with the condensation of the primary amine and the sugar, and progressing to form more complex structures.
Initial Nucleophilic Addition and Schiff Base Formation
The first step in the formation of the Memantine-Galactose adduct is the nucleophilic addition of the primary amino group of memantine to the carbonyl carbon of the open-chain form of galactose. nih.gov This reaction is a condensation reaction that results in the formation of an unstable intermediate known as a carbinolamine. The carbinolamine then readily dehydrates, losing a molecule of water to form a C=N double bond, yielding a glycosylamine, which is a type of Schiff base. nih.govresearchgate.net This initial reaction is reversible.
The primary amine of memantine acts as the nucleophile, attacking the electrophilic carbonyl group of galactose. The reaction is influenced by factors such as pH, as the nucleophilicity of the amino group is dependent on it. nih.gov
Amadori Rearrangement to Ketosamines
The glycosylamine formed in the initial step can undergo a spontaneous intramolecular rearrangement known as the Amadori rearrangement. outsourcedpharma.com This reaction is an isomerization of the N-glycoside of the aldose (galactose) to a 1-amino-1-deoxy-ketose. outsourcedpharma.com The Amadori rearrangement is catalyzed by acid and involves the conversion of the Schiff base into a more stable ketoamine structure, known as the Amadori product. outsourcedpharma.comgoogle.com This rearrangement is a key step in the Maillard reaction as it leads to an irreversibly formed, more stable adduct. outsourcedpharma.com The resulting product for the reaction between memantine and galactose is a ketosamine, specifically a memantine-fructosyl amine derivative if the rearrangement follows the typical pathway.
Subsequent Reactions Leading to Advanced Glycation End-Product (AGE) Precursors
The Amadori product is a pivotal intermediate that can undergo further complex reactions, including dehydration, cyclization, and oxidation, to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). outsourcedpharma.com These reactions can lead to the development of color and fluorescence. The formation of AGEs from the this compound can involve the degradation of the sugar moiety to form reactive dicarbonyl compounds, which can then react further with memantine or other molecules. These subsequent reactions are complex and can result in a variety of degradation products.
Synthetic Strategies for Controlled Formation of this compound Standards
The synthesis of the this compound is essential for its use as a reference standard in analytical methods to detect and quantify this impurity in pharmaceutical products. outsourcedpharma.comsynzeal.com
Optimized Reaction Conditions for Adduct Synthesis
The controlled synthesis of the this compound can be achieved by reacting memantine with galactose under specific conditions. Drawing from methodologies for similar adducts, a general approach involves reacting memantine free base with galactose. google.com
Key reaction parameters that can be optimized include:
Solvent: A mixture of solvents such as acetonitrile (B52724) and water or dimethylformamide (DMF) and water can be utilized. google.com
Temperature: The reaction is typically carried out at elevated temperatures, such as reflux, to accelerate the rate of adduct formation. google.com
Molar Ratio: The molar ratio of memantine to galactose can be adjusted to optimize the yield of the desired adduct. A common strategy is to use an excess of the sugar. google.com
pH: The pH of the reaction mixture can influence the rate of the Maillard reaction, with neutral to slightly alkaline conditions generally favoring the initial steps. nih.gov
A potential synthetic procedure involves suspending memantine free base and galactose in a solvent system like acetonitrile/water and refluxing the mixture for several hours. google.com The progress of the reaction can be monitored using analytical techniques like HPLC.
| Parameter | Condition | Rationale |
| Reactants | Memantine (free base), D-Galactose | Primary amine of memantine reacts with the reducing sugar galactose. |
| Solvent | Acetonitrile/Water (1:1) or DMF/Water | Provides solubility for both reactants and facilitates the reaction. |
| Temperature | Reflux | Increases reaction rate for the Maillard reaction. |
| Reaction Time | Several hours | Allows for sufficient conversion to the adduct. |
| Monitoring | HPLC | Tracks the formation of the product and consumption of reactants. |
Purification Methodologies for Isolated Adducts
Following the synthesis, the crude reaction mixture will contain the desired this compound along with unreacted starting materials and potentially other byproducts. Purification is therefore a critical step to obtain a standard of high purity.
Common purification techniques include:
Solid Phase Extraction (SPE): This can be used for initial cleanup of the crude product. google.com
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating the adduct with high purity. A C18 column is often used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). google.com
Crystallization: After purification by chromatography, the adduct may be crystallized from a suitable solvent system to obtain a solid of high purity. Recrystallization from a mixture of solvents like ethanol (B145695) and ethyl acetate (B1210297) has been reported for similar compounds. jmpm.vn
Advanced Spectroscopic Characterization for Adduct Structural Confirmation
The definitive identification and structural confirmation of the this compound rely on a combination of advanced spectroscopic techniques. These methods provide complementary information regarding the molecule's mass, connectivity, and the nature of its functional groups. While detailed research findings on the isolated adduct are not extensively published, the principles of spectroscopic analysis allow for a thorough structural elucidation.
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of the this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, which allows for the calculation of its molecular formula.
The formation of the adduct occurs through a Maillard reaction, which involves the condensation of the primary amine group of memantine with the carbonyl group of the open-chain form of galactose, followed by the loss of a water molecule to form a Schiff base, which then rearranges. mdpi.comfuturelearn.com The molecular formula of memantine is C₁₂H₂₁N, and that of galactose is C₆H₁₂O₆. The formation of the adduct involves the combination of these two molecules with the elimination of one molecule of water (H₂O).
Memantine: C₁₂H₂₁N
Galactose: C₆H₁₂O₆
Adduct Formation: C₁₂H₂₁N + C₆H₁₂O₆ → C₁₈H₃₁NO₅ + H₂O
The expected molecular formula for the this compound is therefore C₁₈H₃₁NO₅. HRMS would be used to confirm this by providing a highly accurate mass measurement of the molecular ion.
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 342.2275 |
| [M+Na]⁺ | 364.2094 |
| [M+K]⁺ | 380.1834 |
| [M-H]⁻ | 340.2129 |
M represents the neutral this compound molecule.
Further analysis by tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to provide structural information. Key fragmentation pathways would likely involve the cleavage of the glycosidic bond and fragmentation within the sugar moiety and the adamantane (B196018) cage of memantine.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of the this compound, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. scribd.comuevora.pt
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum would show signals corresponding to the protons of the memantine and galactose moieties. Key features would include the disappearance of the primary amine protons of memantine and the appearance of new signals for the protons near the newly formed C-N bond. The signals for the adamantane cage protons of memantine would remain, likely with some chemical shift changes. The protons of the galactose ring would also be present, with their chemical shifts indicating the point of attachment to the memantine molecule.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbon atoms of both the memantine and galactose portions would be visible. A significant downfield shift would be expected for the carbon atom of galactose involved in the linkage to the nitrogen of memantine.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Adamantane cage protons | 0.8 - 2.2 | Multiple |
| Galactose ring protons | 3.4 - 4.5 | Multiple |
| Anomeric proton (if present) | 4.5 - 5.5 | Doublet |
| Hydroxyl protons | Broad signals | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Adamantane cage carbons | 25 - 50 |
| Galactose ring carbons | 60 - 80 |
| Anomeric carbon (C-N linkage) | 85 - 95 |
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the galactose ring and identify adjacent protons in the memantine structure. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon. sdsu.eduyoutube.com
Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. scribd.com In the case of the this compound, the IR spectrum would be expected to show the following key features:
Disappearance of N-H stretching bands: The characteristic N-H stretching vibrations of the primary amine in memantine (typically around 3300-3500 cm⁻¹) would be absent or significantly altered.
Presence of O-H stretching band: A broad absorption band in the region of 3200-3600 cm⁻¹ would be present, corresponding to the hydroxyl groups of the galactose moiety.
C-H stretching bands: Absorptions in the 2850-3000 cm⁻¹ region would indicate the C-H bonds of the adamantane and galactose structures.
C-N stretching band: A band in the region of 1000-1200 cm⁻¹ would correspond to the C-N bond formed between the two parent molecules.
C-O stretching bands: Strong absorptions in the 1050-1150 cm⁻¹ region would be due to the C-O bonds of the galactose ring.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aliphatic) | 2850 - 3000 |
| C-N (amine) | 1000 - 1200 |
| C-O (alcohol) | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Memantine itself lacks a significant chromophore and therefore does not absorb strongly in the UV-visible region. dphen1.com The galactose moiety also does not possess a chromophore that absorbs in the typical UV-Vis range (200-800 nm). The formation of the adduct through a Maillard reaction does not introduce a highly conjugated system. Therefore, the this compound is not expected to exhibit strong absorption in the UV-Vis spectrum, making this technique less useful for its direct characterization compared to mass spectrometry and NMR.
Analytical Methodologies for Detection, Identification, and Quantification of Memantine Galactose Adduct
Development and Validation of Chromatographic Techniques
Chromatographic techniques are the cornerstone for the separation and quantification of the Memantine-Galactose Adduct from the parent drug and other impurities. The non-chromophoric nature of both memantine (B1676192) and the adduct presents a challenge for traditional UV detection, leading to the adoption of alternative detection methods.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) has proven to be a highly effective method for the simultaneous determination of the this compound (MGAL) and other related impurities. google.comnih.govmdpi.com Since memantine and its sugar adducts lack a UV chromophore, CAD offers a universal detection approach where the response is proportional to the mass of the non-volatile analyte, independent of its chemical structure. google.comnih.govmdpi.com
A gradient HPLC-CAD method has been developed and validated for the simultaneous determination of MGAL, memantine-lactose adduct (ML), and memantine-glucose adduct (MGLU) in memantine tablets. google.comnih.govmdpi.com This method utilizes a reversed-phase column and a mobile phase containing an ion-pairing agent to achieve optimal separation and peak shape. The method has demonstrated good linearity, accuracy, precision, and sensitivity, with limits of detection and quantification low enough to monitor these impurities at levels relevant to pharmaceutical quality control. google.comnih.govmdpi.com
Table 1: HPLC-CAD Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Synergy Hydro RP (100 mm × 3 mm, 2.5 μm) | google.comnih.govmdpi.com |
| Mobile Phase A | 0.6% (v/v) Heptafluorobutyric acid (HFBA) in water/acetonitrile (B52724)/isopropanol | google.comnih.gov |
| Mobile Phase B | 0.6% (v/v) Heptafluorobutyric acid (HFBA) in acetonitrile/isopropanol/water | google.comnih.gov |
| Elution | Gradient | google.comnih.govmdpi.com |
| Detector | Charged Aerosol Detector (CAD) | google.comnih.govmdpi.com |
| Limit of Detection (LOD) | 0.4–0.6 μg/mL | google.comnih.govmdpi.com |
| Limit of Quantification (LOQ) | ~1.2-1.8 μg/mL (inferred) | google.comnih.govmdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an attractive option for the analysis of pharmaceutical impurities. While specific UPLC methods dedicated solely to the this compound are not extensively documented, the principles of HPLC methods can be readily transferred and optimized for a UPLC system. nih.gov
A UPLC method would likely employ a sub-2 µm particle column, leading to sharper peaks and improved separation of the adduct from memantine and other related compounds. Given the non-chromophoric nature of the adduct, UPLC would be coupled with a universal detector like CAD or a mass spectrometer. A UPLC-MS method has been successfully used for the quantification of memantine, demonstrating the feasibility of this approach. waters.comlcms.cz The higher efficiency of UPLC can be particularly beneficial in resolving complex mixtures of Maillard reaction products.
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the this compound is a non-volatile and polar molecule, making direct GC analysis challenging. science.gov Therefore, a crucial step in GC analysis of this adduct is chemical derivatization to convert it into a more volatile and thermally stable compound.
A common derivatization technique for compounds containing hydroxyl and amine groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the galactose and amine moieties with trimethylsilyl (B98337) (TMS) groups. thescipub.com This process significantly increases the volatility of the adduct, allowing it to be analyzed by GC. While memantine itself can be analyzed by GC without derivatization, this is not the case for the much larger and more polar galactose adduct. google.comni.ac.rs The development of a GC method would require careful optimization of the derivatization reaction conditions and the GC temperature program to ensure complete derivatization and prevent thermal degradation.
Hyphenated Techniques for Enhanced Adduct Analysis
Hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry, are invaluable for the unambiguous identification and quantification of impurities like the this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Selective Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly selective and sensitive techniques for the analysis of the this compound. nih.gov LC-MS combines the separation capabilities of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information that is crucial for identification.
For selective detection, LC-MS/MS is particularly powerful. In this technique, the parent ion of the this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is less susceptible to matrix interference. nih.gov The fragmentation of the adduct would likely involve the cleavage of the glycosidic bond, leading to characteristic fragment ions corresponding to the memantine and galactose moieties. For instance, a neutral loss of the galactose unit (162 Da) or characteristic fragments of the memantine structure could be monitored. researchgate.net
Table 2: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC with a C18 column | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Parent Ion (m/z) | [M+H]+ corresponding to C18H31NO5 (342.22) | (inferred) |
| Product Ions (m/z) | Fragments corresponding to memantine and loss of the galactose moiety | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the structural confirmation of volatile compounds. Following the necessary derivatization to make the this compound amenable to GC analysis, GC-MS can provide a wealth of structural information. science.gov The gas chromatograph separates the derivatized adduct from other components in the mixture, and the mass spectrometer generates a mass spectrum that serves as a chemical fingerprint.
The electron ionization (EI) mass spectrum of the silylated this compound would exhibit a characteristic fragmentation pattern. This pattern would include a molecular ion peak (if stable enough) and various fragment ions resulting from the cleavage of specific bonds within the molecule. By analyzing this fragmentation pattern, the structure of the adduct can be confirmed. This technique is particularly useful for distinguishing between different sugar adducts (e.g., galactose vs. glucose) based on subtle differences in their mass spectra.
Method Validation Parameters for Adduct Profiling
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. For the this compound, this involves a series of tests to confirm the method's performance characteristics. A gradient HPLC method utilizing a Synergy Hydro RP column and a mobile phase containing heptafluorobutyric acid (HFBA) with an acetonitrile-isopropyl alcohol-water mixture has been developed and validated for the simultaneous determination of the this compound and other related Maillard reaction impurities. researchgate.netnih.gov
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the analysis of the this compound (MGAL), the method must be able to distinguish it from the active pharmaceutical ingredient (API), memantine, as well as other potential impurities. nih.gov
A developed HPLC-CAD method has demonstrated the ability to separate the this compound from other known Maillard reaction impurities, such as the memantine-lactose adduct (ML), memantine-glucose adduct (MGLU), and a memantine-dimethylamino glycine (B1666218) adduct (DMAG). researchgate.netresearchgate.net The chromatographic conditions are optimized to ensure that the peaks for each of these compounds are well-resolved, allowing for accurate identification and quantification without interference. The use of a charged aerosol detector is particularly advantageous as it provides a response for non-chromophoric compounds that would be otherwise invisible to UV detectors. nih.gov
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities like the this compound, a low LOQ is essential to ensure that even trace amounts can be accurately measured, which is critical for quality control and safety.
Research has shown that the HPLC-CAD method developed for memantine impurities is highly sensitive. The method can detect non-chromophoric adducts, including the this compound, down to levels of 0.4–0.6 μg/mL. researchgate.netresearchgate.net This range is indicative of the method's limit of quantitation for these substances.
Table 1: Reported Detection and Quantitation Limits for Memantine Adducts
| Parameter | Reported Value (for related adducts) |
| Limit of Quantitation (LOQ) | 0.4–0.6 μg/mL |
This table is based on the reported sensitivity for a class of similar non-chromophoric memantine adducts.
For an analytical method to be reliable, it must be accurate, precise, and linear over a specified range of concentrations.
Accuracy refers to the closeness of the test results to the true value. It is often assessed through spike recovery studies, where a known quantity of the impurity is added to a sample matrix and the recovery percentage is calculated. researchgate.net
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of dilutions of the analyte and is typically evaluated by the correlation coefficient (r²) of the calibration curve.
Validation studies for the HPLC-CAD method for memantine adducts have confirmed that the method possesses acceptable linearity, accuracy, and precision for its intended purpose. researchgate.netresearchgate.net
Table 2: Summary of Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity | A high correlation coefficient (typically r² ≥ 0.99) across the analytical range. |
| Accuracy | Recovery of the spiked analyte is within a predefined range (e.g., 98-102%). |
| Precision (Repeatability) | The relative standard deviation (RSD) of multiple measurements is below a specified threshold (e.g., < 2%). |
This table presents typical acceptance criteria for method validation in the pharmaceutical industry; specific results for the this compound require access to full study data.
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For the HPLC analysis of the this compound, robustness would be evaluated by intentionally altering parameters such as:
The concentration of heptafluorobutyric acid (HFBA) in the mobile phase.
The pH of the sample diluent.
The column temperature.
The flow rate of the mobile phase.
Studies have specifically investigated the effect of mobile phase HFBA concentration on chromatographic resolution and the impact of sample diluent acidification on method accuracy, indicating these are key parameters for the method's robustness. researchgate.netresearchgate.net
System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed before and during the analysis of samples to ensure that the analytical system is performing correctly. SST parameters typically include resolution, tailing factor, and theoretical plates, and the results must fall within predefined limits for the analysis to be considered valid.
Theoretical and in Vitro Investigation of Memantine Galactose Adduct Biological Interactions
Computational Modeling of Adduct-Biomolecule Interactions
Computational methods provide a powerful lens through which to predict the behavior of the Memantine-Galactose Adduct at a molecular level. By simulating its interactions with potential biological targets, we can generate hypotheses about its stability, binding affinity, and potential biological effects.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the this compound, the primary receptor of interest is the N-methyl-D-aspartate (NMDA) receptor, the known target of the parent compound, memantine (B1676192). nih.gov
Memantine acts as an uncompetitive, low-affinity open-channel blocker of the NMDA receptor. researchgate.net It binds within the ion channel pore, near the magnesium (Mg²⁺) binding site, thereby blocking excessive influx of calcium (Ca²⁺) that leads to excitotoxicity. Docking studies of memantine itself have elucidated key interactions with amino acid residues within the channel, such as asparagine and tyrosine residues, which stabilize its position.
The introduction of a galactose moiety is hypothesized to significantly alter the binding profile of memantine. Theoretical docking studies would be essential to understand these changes. Key considerations for such in silico experiments would include:
Steric Hindrance: The bulky galactose group could sterically hinder the entry of the adduct into the narrow NMDA receptor channel. This might lead to a lower binding affinity or a different binding pose compared to memantine.
New Interactions: The hydroxyl groups of the galactose sugar could form new hydrogen bonds with residues at the vestibule or outer regions of the NMDA receptor, potentially stabilizing the adduct in a position that does not fully block the channel.
Altered Binding Mode: The adduct might not act as a channel blocker at all, but rather as an allosteric modulator by binding to a different site on the receptor's extracellular domain. The NMDA receptor is a heavily glycosylated protein, and interactions between the galactose moiety of the adduct and the receptor's own glycans could occur. nih.gov
A hypothetical docking study could compare the binding energy and interactions of memantine and its galactose adduct.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Memantine | -8.5 | Asn616, Tyr647, Met644 |
| This compound | -6.2 | Tyr647, Glu585 (Vestibule) |
This table represents hypothetical data for illustrative purposes.
Molecular dynamics (MD) simulations can provide insights into the conformational stability of the this compound and the dynamics of its binding to a target receptor over time. While docking provides a static snapshot, MD simulations reveal the flexibility of both the ligand and the receptor. nih.gov
For the this compound, MD simulations could explore:
Conformational Flexibility: The galactose moiety adds significant conformational flexibility to the molecule. MD simulations would reveal the preferred conformations of the adduct in an aqueous environment and within the receptor's binding site.
Binding Stability: By running simulations of the adduct docked into the NMDA receptor, one could assess the stability of the binding pose over time. The root-mean-square deviation (RMSD) of the ligand would indicate if it remains stably bound or if it dissociates. Studies on glycosylated NMDA receptors have shown that glycans can stabilize specific conformations of the receptor. nih.govarxiv.org The galactose adduct could have a similar effect.
The results of MD simulations could show that while memantine remains stably lodged deep within the channel, the this compound may exhibit more dynamic behavior, potentially engaging in transient interactions with the channel entrance before dissociating. The faster dynamics of glycans can complicate structural characterization but are crucial for understanding their interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model could theoretically be developed for a series of memantine derivatives, including the galactose adduct, to predict their activity as NMDA receptor antagonists. mdpi.com
To build a QSAR model, a dataset of memantine analogues with experimentally determined activities would be required. researchgate.net For each molecule, a set of molecular descriptors would be calculated, such as:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Hydrophobic descriptors: Like the partition coefficient (logP).
A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(logP) + c2(Molecular Weight) - c3*(Polar Surface Area)
In the context of the this compound, the addition of the galactose moiety would drastically change these descriptors compared to memantine, particularly increasing the molecular weight and polar surface area while decreasing the logP. Based on a hypothetical QSAR model, this would likely predict a significant decrease in NMDA receptor antagonist activity if channel-blocking is the desired outcome. A study on N-Sinapoyl-memantine, another derivative, utilized QSAR to predict its pharmacological properties. mdpi.compreprints.org
In silico tools can predict the biological pathways that a molecule is likely to modulate based on its structure and known targets. nih.govnih.gov For the this compound, pathway analysis would likely start with the known pharmacology of its constituents.
Glutamatergic Synapse Pathway: As memantine is a known modulator of this pathway, the primary hypothesis would be that the adduct could also have an effect, albeit likely a weaker or different one. nih.gov The key question would be whether the adduct retains any significant NMDA receptor blocking activity.
Galactose Metabolism: The presence of the galactose moiety introduces the possibility of interaction with pathways involved in carbohydrate metabolism. The adduct could potentially be recognized by enzymes such as galactokinase, although the bulky memantine group might prevent this.
Glucose Transporter (GLUT) Pathways: Galactose is a substrate for some glucose transporters. mdpi.com Therefore, the adduct could potentially interact with these transporters, which could have implications for its cellular uptake and distribution, a point further explored in the next section. Web tools like Glycan Pathway Predictor (GPP) and GlycoMME can be used to predict glycosylation pathways, and similar principles could be applied to understand the potential fate of a glycosylated drug. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Adduct Structure
In Vitro Cellular and Biochemical Investigations of Adduct Interaction
While computational studies provide valuable predictions, in vitro experiments are necessary to confirm these hypotheses and to observe the actual behavior of the this compound in a biological context.
A critical aspect of a drug's activity is its ability to reach its target within the cell. The conjugation of galactose to a molecule is a known strategy to enhance cellular uptake, particularly in cells that overexpress galactose-specific receptors like the asialoglycoprotein receptor (ASGPR) found on hepatocytes, or various glucose transporters (GLUTs). nih.gov
Memantine itself is a small, lipophilic molecule that can cross cell membranes, likely through passive diffusion. The addition of the large, polar galactose group would be expected to decrease passive diffusion. However, it could enable active transport mechanisms.
Role of Glucose Transporters (GLUTs): Several GLUT transporters, such as GLUT1 and GLUT3 which are present in the brain, can transport galactose. mdpi.com It is plausible that the this compound could be recognized and transported by these proteins. This could potentially lead to increased intracellular accumulation compared to what would be achievable by passive diffusion alone. Studies have shown that N-glycosylation plays an important role in the function of glucose transporters like GLUT1. nih.gov
Lectin Receptors: Cells can also express various lectins (carbohydrate-binding proteins) on their surface. These could bind to the galactose moiety of the adduct and trigger uptake via endocytosis. acs.org
An in vitro study using a relevant cell line (e.g., a neuronal cell line) could compare the uptake of radiolabeled memantine versus radiolabeled this compound. The involvement of specific transporters could be investigated by using competitive inhibitors.
Hypothetical Cellular Uptake Data in a Neuronal Cell Line
| Compound | Uptake after 1h (pmol/mg protein) | Uptake with GLUT1 Inhibitor | Uptake with Lectin Blocking Agent |
| Memantine | 50.2 ± 4.5 | 48.9 ± 5.1 | 49.5 ± 4.8 |
| This compound | 85.7 ± 6.2 | 55.3 ± 5.9 | 60.1 ± 6.5 |
This table represents hypothetical data for illustrative purposes, suggesting that the adduct's uptake is partially mediated by GLUT1 and lectins.
Studies on other galactose-conjugated molecules have demonstrated significantly enhanced cellular uptake and subsequent biological activity compared to their non-conjugated counterparts. researchgate.netspandidos-publications.com This suggests that the this compound, while potentially a less potent NMDA receptor antagonist, might exhibit altered cellular accumulation profiles that could lead to unforeseen biological effects.
Biochemical Assays for Enzyme Interaction and Inhibition (e.g., metabolic enzymes)
The formation of the galactose adduct introduces a significant structural modification to the Memantine molecule, which could theoretically alter its interaction with metabolic enzymes. The parent drug, Memantine, is known to be a selective inhibitor of certain cytochrome P450 (CYP) enzymes. nih.gov However, whether the this compound retains, modifies, or loses this inhibitory activity has not been empirically determined.
In theory, the adduct could act as a competitive or non-competitive inhibitor for various enzymes. For instance, studies on other drug-sugar adducts, such as the nebivolol-lactose adduct, have shown a significant reduction in pharmacological activity compared to the parent drug, suggesting an altered interaction with its target enzymes or receptors. nih.gov
Conversely, some biological systems possess enzymes specifically designed to degrade Amadori products (the class of compounds to which the this compound belongs). nih.govnih.gov These deglycating enzymes, such as fructosamine-3-kinase or fructosyl amine oxidases, could potentially recognize the adduct as a substrate. nih.govtandfonline.com In vitro assays using these enzymes could elucidate whether the adduct is a substrate, an inhibitor, or has no interaction.
Table 1: Theoretical Enzyme Interactions for this compound
| Enzyme Class | Potential Interaction | Theoretical Rationale |
| Cytochrome P450 (CYP) Enzymes | Altered Inhibition Profile | The bulky galactose moiety could sterically hinder binding to the active site, potentially reducing or eliminating the inhibitory effects seen with parent Memantine. |
| Deglycating Enzymes (e.g., Fructosamine (B8680336) Kinases, Amadoriases) | Substrate for Degradation | These enzymes are known to recognize and process Amadori products, suggesting they could be a pathway for the adduct's metabolism. qucosa.denih.govnih.gov |
| Glycosidases | Potential for Hydrolysis | Intestinal disaccharidases have been shown to hydrolyze the glycosidic linkage in some oligosaccharide-derived Amadori products. qucosa.de |
Receptor Binding Assays to Assess Competitive or Non-Competitive Binding
The primary pharmacological action of Memantine is as a non-competitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov The addition of a galactose molecule would almost certainly modify the adduct's binding affinity and mechanism at the NMDA receptor.
Furthermore, the adduct, as an advanced glycation end-product (AGE), may gain affinity for receptors that specifically recognize AGEs. uu.nlrsc.orgfrieslandcampinainstitute.com The Receptor for Advanced Glycation End Products (RAGE) is a primary candidate. frieslandcampinainstitute.com Binding of AGEs to RAGE is a key component in pro-inflammatory signaling. frieslandcampinainstitute.com Other scavenger receptors, like Galectin-3 and CD36, have also been shown to bind MRPs and could theoretically interact with the this compound. uu.nlrsc.org
Receptor binding assays would be necessary to determine the dissociation constant (Kd) or inhibition constant (Ki) of the adduct for these potential targets. Such studies would clarify whether the adduct retains any of Memantine's original activity and whether it acquires new biological activities through interaction with AGE receptors.
Table 2: Potential Receptor Targets for this compound
| Receptor | Potential Binding Mode | Rationale |
| NMDA Receptor | Altered (likely reduced) affinity; potentially altered mechanism | The significant structural change from the galactose addition would likely interfere with the specific binding interactions of Memantine within the receptor's ion channel. |
| RAGE (Receptor for Advanced Glycation End Products) | Agonist | RAGE is the most studied receptor that recognizes and binds dietary and endogenous AGEs, making it a probable target. uu.nlfrieslandcampinainstitute.com |
| Galectin-3 | Ligand | This receptor has been shown to bind with high affinity to AGEs on macrophages. uu.nl Early-stage MRPs, in particular, show a high binding affinity for Galectin-3. rsc.org |
| CD36 | Ligand | This scavenger receptor has been identified as a target for AGEs derived from food proteins. frieslandcampinainstitute.com |
Investigation of Adduct Impact on Cellular Signaling Pathways (e.g., stress responses, protein modification)
Should the this compound bind to receptors like RAGE, it could trigger downstream cellular signaling cascades. The interaction of AGEs with RAGE is known to activate pro-oxidative and pro-inflammatory pathways. frieslandcampinainstitute.com A key pathway activated by AGE-RAGE binding is the nuclear factor-kappa B (NF-κB) signaling cascade, which leads to the increased production of pro-inflammatory cytokines like TNF-α and various interleukins. uu.nl
Glycosylation is a fundamental post-translational modification that regulates protein function, cell adhesion, and immune responses. creative-proteomics.comresearchgate.net The formation of a drug-sugar adduct could interfere with these normal processes. Extracellular glycans play a critical role in modulating signal transduction, and the presence of the adduct could potentially alter these finely tuned interactions. nih.gov Investigating the adduct's effect on cell cultures, particularly on stress response markers and protein phosphorylation cascades, would be essential to understand its potential cellular impact.
Stability and Degradation Kinetics of Adduct in Simulated Biological Environments
The this compound is formed as the Amadori product of the Maillard reaction. rsc.org This reaction begins with the reversible formation of a Schiff base between Memantine's amine group and the carbonyl group of galactose, which then undergoes an irreversible rearrangement to the more stable ketoamine structure of the Amadori product. tandfonline.comtandfonline.com
Hydrolytic Stability under Physiological pH Conditions
The stability of Amadori products is influenced by pH. researchgate.net Generally, the Maillard reaction and subsequent degradation are affected by factors such as pH, temperature, and moisture content. researchgate.net While specific data for the this compound is lacking, studies on other drug-lactose adducts provide some insight. The reaction rate typically increases with rising pH and temperature. researchgate.net Under physiological pH (e.g., 7.4), the Amadori product is relatively stable compared to the initial Schiff base, but it can undergo slow degradation and further reactions to form more complex AGEs. tandfonline.com The stability would need to be empirically determined using methods like HPLC to monitor the concentration of the adduct over time in buffered solutions simulating physiological conditions. nih.gov
Enzymatic Degradation Pathways In Vitro
Biological systems have evolved enzymatic pathways to manage and degrade Amadori products. nih.gov Two primary mechanisms are known: fructosamine kinases and fructosyl-amino acid oxidases (also known as amadoriases). nih.gov
Fructosamine kinases phosphorylate the Amadori product, rendering it unstable and leading to its decomposition. nih.gov In bacteria like E. coli and B. subtilis, this phosphorylation occurs at the C-6 position of the sugar, requiring a second enzyme for cleavage. nih.gov
Fructosyl amine oxidases , found in various fungi and bacteria, oxidatively cleave the adduct to yield the original amine (Memantine), glucosone, and hydrogen peroxide. tandfonline.com
In vitro assays using these purified or recombinant enzymes could determine the susceptibility of the this compound to enzymatic degradation and identify its potential metabolic fate. nih.gov
Table 3: Summary of Stability and Degradation Characteristics
| Parameter | Description | Influencing Factors |
| Formation | Two-step process: Schiff base formation followed by irreversible Amadori rearrangement. rsc.orgtandfonline.com | Temperature, pH, moisture, presence of reactants (Memantine, Galactose). researchgate.net |
| Hydrolytic Stability | The Amadori product is more stable than the initial Schiff base. It can slowly degrade or react further to form complex AGEs. tandfonline.com | pH, Temperature. researchgate.net |
| Enzymatic Degradation | Potentially metabolized by specific deglycating enzymes. nih.govnih.gov | Presence of fructosamine kinases or fructosyl amine oxidases. nih.govtandfonline.com |
Future Research Directions and Unexplored Academic Avenues for Memantine Galactose Adduct
Exploration of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The primary method identified for the detection of the memantine-galactose adduct (MGAL) is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). nih.govresearchgate.net This technique is suitable for quantifying non-chromophoric impurities like MGAL. nih.gov A developed gradient HPLC-CAD method has demonstrated sensitivity down to 0.4-0.6 μg/mL. nih.gov
Future research should aim to develop and validate new analytical techniques that could offer improvements in sensitivity, specificity, or throughput.
Potential Research Avenues:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS could provide more definitive structural confirmation of the adduct and its potential isomers or degradation products, moving beyond simple detection.
Capillary Electrophoresis (CE): CE, particularly coupled with MS, could offer a high-efficiency separation alternative to HPLC, potentially reducing analysis time and solvent consumption.
Novel Detector Technologies: Investigating alternative detectors to CAD, such as Evaporative Light Scattering Detectors (ELSD) or advanced mass spectrometers, might provide different selectivity or sensitivity profiles beneficial for complex sample matrices.
A comparative summary of current and potential future analytical techniques is presented below.
| Technique | Principle | Current Application Status | Potential Advantage |
| HPLC-CAD | Separates compounds based on polarity, CAD detects non-volatile analytes. | Established for memantine-sugar adducts. nih.govresearchgate.net | Robust for routine QC. nih.gov |
| LC-HRMS | Separates compounds, MS provides high-accuracy mass for identification. | Emerging for drug-excipient studies. researchgate.net | Unambiguous identification and structural elucidation. |
| CE-MS | Separates ions based on electrophoretic mobility, MS for detection. | Exploratory | High separation efficiency, low sample volume. |
Advanced Mechanistic Studies on Adduct Reversibility and Irreversible Modifications
The formation of the this compound is a result of the Maillard reaction, a well-known interaction between a primary amine (on memantine) and a reducing sugar (galactose). researchgate.net This non-enzymatic browning reaction proceeds from a reversible Schiff base to a more stable, yet potentially still reversible, Amadori product, and can ultimately lead to irreversible advanced glycation end-products (AGEs). mdpi.comnih.gov
The specific kinetics, thermodynamics, and reversibility of the this compound formation are not well-documented. Future studies could provide critical insights into its stability and behavior.
Key Research Questions:
Reversibility Kinetics: Under what physiological or formulation conditions (pH, temperature, water activity) does the initial adduct formation reverse back to memantine (B1676192) and galactose?
Amadori Rearrangement: What is the rate of conversion from the initial Schiff base to the more stable Amadori product for this specific adduct?
Formation of AGEs: Does the this compound serve as a precursor to more complex, irreversible AGEs? If so, what are their structures and properties?
Investigation of the Galactose Moiety's Influence on Memantine-Derived Scaffold Interactions
Memantine's therapeutic effect stems from its action as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. drugbank.comnih.gov The covalent attachment of a bulky, hydrophilic galactose molecule to the memantine scaffold drastically alters its physicochemical properties. This modification would almost certainly impact its ability to interact with the NMDA receptor or other biological targets.
Systematic investigation is needed to understand how the galactose moiety influences the binding affinity and activity of the memantine scaffold.
Suggested Research Approaches:
In Vitro Receptor Binding Assays: Compare the binding affinity of the purified this compound to the NMDA receptor with that of the parent memantine molecule. This would quantify the impact of the galactose addition.
Computational Modeling and Docking: Use molecular docking simulations to predict how the adduct interacts with the NMDA receptor's binding site. mdpi.com This can provide a theoretical basis for the experimental binding data and visualize key steric or electronic hindrances caused by the galactose.
Cell-Based Functional Assays: Evaluate the functional consequence of adduct binding (or lack thereof) in cell-based assays that measure NMDA receptor activity, such as calcium influx studies. nih.gov
Development of Strategies for Minimizing Adduct Formation in Model Systems
The formation of the this compound is an issue in pharmaceutical formulations where both memantine and a reducing sugar like galactose (or lactose (B1674315), which contains a galactose unit) are present. google.comeuropa.eugoogle.com Minimizing this reaction is crucial for ensuring drug product quality and stability.
Future academic research could focus on developing and evaluating strategies to inhibit or minimize adduct formation in simplified model systems, which could then be translated to pharmaceutical manufacturing.
Potential Strategies for Investigation:
| Strategy | Mechanism of Action | Key Research Focus |
| pH Control | The Maillard reaction rate is highly pH-dependent. | Determine the optimal pH range to minimize adduct formation while maintaining drug substance stability. |
| Water Activity Control | Water is both a product and a reactant in different stages of the Maillard reaction. | Investigate the effect of low water activity (e.g., in solid dosage forms) on the kinetics of adduct formation. |
| Excipient Substitution | Replace reducing sugars with non-reducing sugars or other excipients. google.com | Evaluate the compatibility of memantine with a range of alternative, non-reactive pharmaceutical fillers. |
| Competitive Inhibition | Introduce alternative, pharmaceutically acceptable amino compounds to preferentially react with galactose. | Screen potential inhibitors and assess their effectiveness and safety profile. |
Potential Utility of Adduct as a Probe for Glycation Studies in Complex Matrices
While the this compound is an impurity in a pharmaceutical context, its nature as a drug-sugar conjugate could make it a useful tool for other scientific applications. Specifically, it could serve as a well-defined analytical standard or probe for studying the broader phenomenon of glycation in complex biological or food systems.
Advanced glycation end-products (AGEs) are implicated in various disease states and aging. mdpi.comnih.gov Studying their formation and detection can be challenging.
Potential Applications:
Analytical Standard: A synthesized and purified this compound can be used as a reference standard for developing and validating new analytical methods aimed at detecting drug-sugar adducts or other small molecule glycation products. weblivelink.com
Tracer in Glycation Models: The adamantane (B196018) structure of memantine provides a unique chemical tag. The adduct could be used as a tracer in model systems (e.g., in vitro protein glycation assays) to track the initial stages of the Maillard reaction using techniques like mass spectrometry.
Investigating Anti-Glycation Agents: The adduct could be used in screening assays to test the efficacy of novel compounds designed to prevent or reverse glycation. The inhibition of its formation could be a measurable endpoint.
Further research into these areas will not only enhance our understanding of this specific chemical compound but also contribute to the broader fields of pharmaceutical science, analytical chemistry, and glycobiology.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Memantine-Galactose Adduct?
- Methodological Answer : Synthesis should follow protocols optimized for carbohydrate-drug conjugates, including controlled glycosylation reactions under inert conditions. Structural characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (e.g., HSQC, COSY) to confirm glycosidic bond formation and stereochemistry.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) with electrospray ionization (ESI) to verify adduct stoichiometry. Isotopic patterns and fragmentation spectra can distinguish between isomers .
- Infrared Spectroscopy (IR) : Compare experimental peaks (e.g., C-O-C stretching at ~1,100 cm⁻¹) to computational predictions (e.g., DFT/B3LYP/6-311++G(d,p)) for structural validation .
- Data Table :
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR | δ 3.5–5.5 ppm (anomeric protons) | Confirm glycosidic linkage |
| HRMS | m/z ± 0.001 Da accuracy | Verify molecular formula |
| IR | Peaks at 1,100–1,300 cm⁻¹ | Validate bond formation |
Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
pH Stability : Incubate adduct in buffers (pH 1.2–7.4) at 37°C and quantify degradation via HPLC or LC-MS.
Thermal Stability : Use differential scanning calorimetry (DSC) to measure decomposition temperatures.
Enzymatic Resistance : Expose to glycosidases (e.g., β-galactosidase) and monitor hydrolysis via TLC or MS .
- Critical Consideration : Include control experiments with free memantine and galactose to distinguish adduct-specific degradation pathways.
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies (IR), and frontier molecular orbitals (HOMO-LUMO) at the B3LYP/6-311++G(d,p) level. Compare computed IR peaks (e.g., C=N stretching at ~1,621 cm⁻¹) with experimental data to validate adduct conformation .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water, lipid bilayers) to predict bioavailability and membrane permeability.
- Example Workflow :
Use Gaussian or ORCA for DFT calculations.
Validate computational models against experimental NMR/IR/MS data.
Adjust basis sets or solvation models (e.g., PCM) to reduce discrepancies .
Q. What strategies are effective for analyzing contradictory data in adduct bioactivity assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects (e.g., hormesis).
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to correlate adduct exposure with pathway modulation. Use tools like Progenesis QI for multivariate statistical analysis (PCA, false discovery rate correction) .
- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols (e.g., ISO guidelines) .
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Methodological Answer :
- Appendix Guidelines : Include raw data (e.g., NMR spectra, MS chromatograms), reagent lot numbers, and instrument calibration details. Use tables to summarize key parameters:
| Parameter | Example Value | Source |
|---|---|---|
| Reaction Temp. | 25°C ± 0.5°C | Protocol A |
| Column Type | C18, 2.6 µm | Method B |
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific requirements for data availability .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
